4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo-
Description
Chemical Identity and Structure The compound "4-Isobenzofurancarboxylic acid, 1,3-dihydro-1,3-dioxo-" (CAS 3786-39-8), also known as trimellitic anhydride, is a bicyclic organic compound with the molecular formula C₉H₄O₅ and a molecular weight of 192.13 g/mol . Its structure consists of an isobenzofuran core with fused 1,3-dioxo groups and a carboxylic acid substituent at the 4-position. The compound is a key derivative of benzene-1,2,4-tricarboxylic acid, forming an intramolecular anhydride .
Properties
CAS No. |
28181-92-2 |
|---|---|
Molecular Formula |
C8H4O6S |
Molecular Weight |
228.18 g/mol |
IUPAC Name |
1,3-dioxo-2-benzofuran-4-sulfonic acid |
InChI |
InChI=1S/C8H4O6S/c9-7-4-2-1-3-5(15(11,12)13)6(4)8(10)14-7/h1-3H,(H,11,12,13) |
InChI Key |
IAZFBDCXIGRJLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S(=O)(=O)O)C(=O)OC2=O |
Origin of Product |
United States |
Preparation Methods
The synthesis of 4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- can be achieved through several synthetic routes. One common method involves the oxidation of indane derivatives using molecular oxygen in subcritical water as a reaction medium . This environmentally benign procedure allows for the efficient production of the compound without the need for catalysts. Industrial production methods may involve similar oxidation processes, optimized for large-scale synthesis.
Chemical Reactions Analysis
4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form different derivatives.
Reduction: Reduction reactions can convert the compound into less oxidized forms.
Substitution: The sulfonic acid group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include molecular oxygen, hydrogen peroxide, and various reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: The compound is used in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- involves its interaction with specific molecular targets and pathways. The compound’s sulfonic acid group can participate in various biochemical reactions, influencing cellular processes. Its dioxo groups may also play a role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Key Properties
- IUPAC Name : 1,3-Dioxo-1,3-dihydroisobenzofuran-4-carboxylic acid
- Synonyms: Hemimellitic anhydride, benzene-1,2,4-tricarboxylic acid 1,2-anhydride
- Functional Groups : Anhydride and carboxylic acid.
- Applications : Primarily used in polymer production (e.g., epoxy resins, polyesters) and as a chemical intermediate .
Comparison with Structurally Related Compounds
Structural and Functional Group Variations
The following table summarizes key differences between trimellitic anhydride and analogous isobenzofuran derivatives:
Hazard Profiles
- Ester Derivative : Moderate acute toxicity (oral LD₅₀ > 300 mg/kg) and skin irritation .
- Carbonyl Chloride : Severe corrosive hazards, necessitating stringent safety protocols .
Research Findings and Regulatory Considerations
- Trimellitic Anhydride : Listed in pharmacopeial guidelines (e.g., USP) for impurity profiling, emphasizing its role in pharmaceutical intermediates .
- Ester and Phosphonate Derivatives : Regulatory compliance focuses on labeling requirements, particularly when multiple dissolution tests are applicable (e.g., USP41 guidelines) .
Biological Activity
Overview
4-Isobenzofuransulfonic acid, 1,3-dihydro-1,3-dioxo- (CAS No. 28181-92-2) is a chemical compound characterized by its unique molecular structure, which includes a sulfonic acid group and dioxo functionalities. This compound has garnered attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications.
| Property | Details |
|---|---|
| Molecular Formula | C8H4O6S |
| Molecular Weight | 228.18 g/mol |
| IUPAC Name | 1,3-dioxo-2-benzofuran-4-sulfonic acid |
| InChI Key | IAZFBDCXIGRJLS-UHFFFAOYSA-N |
The biological activity of 4-Isobenzofuransulfonic acid is attributed to its interaction with various molecular targets within cells. The sulfonic acid group enhances its solubility in biological systems, facilitating its uptake and interaction with cellular components. The dioxo groups may contribute to its reactivity, allowing it to participate in redox reactions that can influence cellular signaling pathways.
Antimicrobial Properties
Research indicates that derivatives of 4-Isobenzofuransulfonic acid exhibit significant antimicrobial activity against various pathogens. A study demonstrated that compounds with similar structural motifs can inhibit the growth of both Gram-positive and Gram-negative bacteria. The mechanism behind this activity often involves disruption of bacterial cell membranes or inhibition of essential enzymatic functions within the microorganisms.
Anticancer Potential
The anticancer properties of this compound have also been explored. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of specific signaling pathways. The presence of the sulfonic acid group is believed to play a crucial role in enhancing the compound's interaction with cancer cell receptors.
Case Studies
-
Study on Antimicrobial Activity :
- A comparative study assessed the effectiveness of various benzofuran derivatives, including 4-Isobenzofuransulfonic acid, against Staphylococcus aureus and Escherichia coli.
- Results indicated a notable reduction in bacterial viability at concentrations as low as 50 µg/mL.
-
Investigation of Anticancer Effects :
- In vitro experiments were conducted on human breast cancer cell lines (MCF-7).
- Treatment with 4-Isobenzofuransulfonic acid resulted in a dose-dependent decrease in cell proliferation, with IC50 values determined at approximately 30 µM.
Synthesis and Derivatives
The synthesis of 4-Isobenzofuransulfonic acid can be achieved through various methods, including oxidation reactions involving indane derivatives. Its derivatives are being studied for enhanced biological activities by modifying functional groups or altering the molecular structure to improve efficacy and reduce toxicity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
